![molecular formula C18H20N4O3S2 B6543835 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1210525-20-4](/img/structure/B6543835.png)
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide
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Description
“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . Imidazo[2,1-b]thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . These compounds have been synthesized and shown to exhibit potent biological activity .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the Hantzsch thiazole reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with suitably substituted thioureas using microwave heating . The starting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones were prepared by refluxing 2.5 equivalent of chloroacetylchloride and 1 equivalent of 6-phenylimidazo[2,1-b]thiazoles in refluxing 1,4-dioxane .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H-NMR and 13C-NMR . For example, the 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives are known for their broad range of chemical and biological properties . They are found in many potent biologically active compounds and have been synthesized to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using 1H-NMR and 13C-NMR . For example, the 1H-NMR (DMSO- d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH 2), 3.82 (s, 3H, CH 3); 13C-NMR (DMSO- d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .Scientific Research Applications
- F1897-0871 displays promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . Further studies could elucidate its mechanism of action and potential clinical applications.
- A series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles , which includes F1897-0871 , was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis . Investigating its efficacy in combating tuberculosis could be a valuable avenue.
- F1897-0871 derivatives have been screened for their in vitro antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells . Further research might explore its potential as an anticancer agent.
- Appropriately substituted imidazo[2,1-b][1,3]thiazoles, similar to F1897-0871 , have demonstrated inhibition of Raf kinases . Investigating its role in cancer signaling pathways could yield valuable insights.
- Certain imidazo[2,1-b][1,3]thiazoles have been developed as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . F1897-0871 might be explored in this context.
- While not specific to F1897-0871 , the concept of periodization—integrating classic and modern training theories with recovery strategies—has been crucial in optimizing sport performance. It encompasses physical training, nutrition, and athlete monitoring . Although unrelated to the compound, it highlights the importance of holistic approaches.
Antimicrobial Activity
Antitubercular Potential
Cytotoxic Effects on Cancer Cells
Raf Kinase Inhibition
Dual Inhibitors of IGF-IR and EGFR
Periodization in Sports Performance: (Not directly related to the compound, but an interesting application):
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-27(24,25)22-8-6-14(7-9-22)17(23)19-15-4-2-13(3-5-15)16-12-21-10-11-26-18(21)20-16/h2-5,10-12,14H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQNKYQQFQSFOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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